molecular formula C23H26N4O3 B2803656 1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide CAS No. 946339-88-4

1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2803656
CAS No.: 946339-88-4
M. Wt: 406.486
InChI Key: XYDJXKOIIBNRSF-UHFFFAOYSA-N
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Description

1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxamide: A simpler derivative with similar biological activities.

    N-(4-Methoxyphenyl)ethylpiperidine-4-carboxamide: Another derivative with potential therapeutic applications.

Uniqueness

1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its structural components, particularly the indazole moiety and the piperidine ring. These structures are known to interact with various biological targets, leading to significant pharmacological effects.

Key Mechanisms:

  • Inhibition of Tumor Growth: The compound has shown potential as an antitumor agent. For instance, indazole derivatives have been reported to inhibit PLK4, a protein kinase involved in cell division, with some derivatives demonstrating nanomolar potency against cancer cell lines .
  • Dopamine Receptor Agonism: Research indicates that compounds containing methoxyphenyl groups can modulate dopamine receptor activity. The specific interactions of this compound with D3 dopamine receptors have been explored, showing selective agonistic properties .

Antitumor Activity

The compound's efficacy against various cancer types was evaluated through in vitro and in vivo studies. Below is a summary table of its antitumor activity based on IC50 values:

Cell Line IC50 (μM) Mechanism
HCT116 (Colon)0.64PLK4 inhibition
KMS-12 BM (Myeloma)1.4Antiproliferative activity
SNU16 (Gastric)0.77FGFR1 inhibition

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Dopamine Receptor Activity

The interaction with dopamine receptors was characterized by evaluating the EC50 values for D3 and D2 receptors:

Receptor Type EC50 (nM) Emax (% Control)
D3R (Agonist)710 ± 150102 ± 4.2
D2R (Inactive)>100,000ND

This data indicates a selective action towards the D3 receptor, which could have implications for treating disorders related to dopaminergic signaling .

Case Studies

Several studies have highlighted the therapeutic potential of indazole derivatives similar to this compound:

  • Study on Antiproliferative Effects: A series of indazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Compounds were found to exhibit IC50 values ranging from nanomolar to micromolar levels, showcasing their potential as anticancer agents .
  • Dopamine Receptor Modulation: A study focusing on the modulation of dopamine receptors demonstrated that certain derivatives could promote β-arrestin translocation and G protein activation selectively at D3 receptors, indicating their potential role in treating neurological disorders .

Properties

IUPAC Name

1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-18-8-6-16(7-9-18)10-13-24-22(28)17-11-14-27(15-12-17)23(29)21-19-4-2-3-5-20(19)25-26-21/h2-9,17H,10-15H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJXKOIIBNRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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